molecular formula C13H18N2O4S B3016082 N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 727671-82-1

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B3016082
CAS No.: 727671-82-1
M. Wt: 298.36
InChI Key: KCDFQKVSFJPHGI-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of polymers with unique thermal and mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
  • N,N-diethyl-7-methyl-3-oxo-2H-1,4-benzoxazine-6-sulfonamide
  • N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Uniqueness

This compound is unique due to the presence of both the diethyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its stability under various conditions.

Properties

IUPAC Name

N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFQKVSFJPHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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